Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyanobenzenesulfonyl group, and a piperazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-cyanobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl halides using catalysts like CuBr/1,1′-bi-2-naphthol and bases like K3PO4.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in substitution reactions.
CuBr/1,1′-bi-2-naphthol: Catalysts for coupling reactions.
K3PO4: Base for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions with aryl halides can produce aryl-substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A similar compound with a tert-butyl group and a piperazine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative with an ethoxy-oxoethyl group.
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Contains an aminophenyl group instead of a cyanobenzenesulfonyl group.
Uniqueness
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the cyanobenzenesulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O4S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-cyanophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 |
InChI Key |
GXZNCYBWFGOLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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